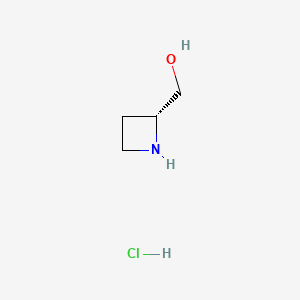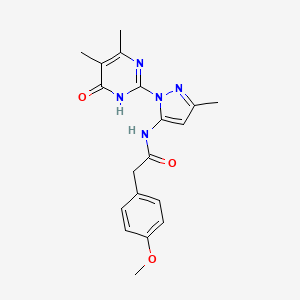
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as DMAPT, is a synthetic compound that has shown promising results in various scientific research studies. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which has been implicated in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione inhibits the transcription factor NF-κB, which plays a key role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress signals, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione inhibits NF-κB by targeting the upstream kinase IKK, which is responsible for the phosphorylation and activation of NF-κB. By inhibiting IKK, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione prevents the activation of NF-κB and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB activation
- Inhibition of cell proliferation and induction of apoptosis
- Reduction of pro-inflammatory cytokine and chemokine production
- Suppression of autoantibody production
- Reduction of disease severity in animal models of autoimmune disorders
实验室实验的优点和局限性
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for laboratory experiments, including its relatively simple synthesis method, low cost, and well-established mechanism of action. However, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration and duration of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione treatment.
未来方向
There are several future directions for 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione research, including:
- Identification of new therapeutic applications for 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, including other inflammatory and autoimmune disorders
- Development of more potent and selective 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione analogs
- Investigation of the potential synergistic effects of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione with other chemotherapeutic agents
- Optimization of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione delivery methods, including nanoparticle-based delivery systems
- Clinical trials to evaluate the safety and efficacy of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione in human patients with cancer and other diseases.
Conclusion:
In conclusion, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a promising small molecule inhibitor of NF-κB with potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has a well-established mechanism of action and has been extensively studied in laboratory experiments. However, further research is needed to fully understand the potential benefits and limitations of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione and to develop more potent and selective analogs for clinical use.
合成方法
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can be synthesized by reacting 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-methoxy-1-(2-oxopropyl)benzene. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione. The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory cells. In autoimmune disorder research, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune disease symptoms.
属性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21(2)14-10-8-13(9-11-14)20-15-12-18(23)22(19(15)24)16-6-4-5-7-17(16)25-3/h4-11,15,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSHGSYDCDKDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2831859.png)

![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)



![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)
![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)